molecular formula C24H31FO7 B14115430 (1S,2S,8S,9S,11S,12R,13S)-8-(2,2-dihydroxyacetyl)-12-fluoro-11-hydroxy-6,6,9,13-tetramethyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-16-one

(1S,2S,8S,9S,11S,12R,13S)-8-(2,2-dihydroxyacetyl)-12-fluoro-11-hydroxy-6,6,9,13-tetramethyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-16-one

Cat. No.: B14115430
M. Wt: 450.5 g/mol
InChI Key: ASTBRKVQRYGLJO-SEELKBBESA-N
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Preparation Methods

Chemical Reactions Analysis

Types of Reactions

Triamcinolone acetonide 21-aldehyde hydrate primarily undergoes oxidation reactions. The compound can also participate in reduction and substitution reactions under specific conditions .

Common Reagents and Conditions

    Oxidation: Molecular oxygen (O₂) and metal salts as catalysts.

    Reduction: Reducing agents like sodium borohydride (NaBH₄) can be used to convert the aldehyde group to an alcohol.

    Substitution: Various nucleophiles can react with the aldehyde group to form different derivatives.

Major Products Formed

The major products formed from the oxidation of triamcinolone acetonide include the 21-aldehyde and 17-carboxylic acid . These products are significant in understanding the degradation pathways and stability of corticosteroids.

Scientific Research Applications

Triamcinolone acetonide 21-aldehyde hydrate has several applications in scientific research:

Mechanism of Action

The mechanism of action of triamcinolone acetonide 21-aldehyde hydrate involves its interaction with molecular oxygen, leading to the formation of reactive oxygen species (ROS). These ROS can further react with the compound, resulting in oxidative degradation . The compound’s effects are mediated through its interaction with specific molecular targets, including enzymes involved in oxidative stress pathways .

Comparison with Similar Compounds

Triamcinolone acetonide 21-aldehyde hydrate is unique compared to other corticosteroid derivatives due to its specific aldehyde group at the 21-position. Similar compounds include:

Triamcinolone acetonide 21-aldehyde hydrate stands out due to its specific degradation pathway and the formation of unique oxidative products.

Properties

Molecular Formula

C24H31FO7

Molecular Weight

450.5 g/mol

IUPAC Name

(1S,2S,8S,9S,11S,12R,13S)-8-(2,2-dihydroxyacetyl)-12-fluoro-11-hydroxy-6,6,9,13-tetramethyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-16-one

InChI

InChI=1S/C24H31FO7/c1-20(2)31-17-10-15-14-6-5-12-9-13(26)7-8-21(12,3)23(14,25)16(27)11-22(15,4)24(17,32-20)18(28)19(29)30/h7-9,14-17,19,27,29-30H,5-6,10-11H2,1-4H3/t14-,15-,16-,17?,21-,22-,23-,24-/m0/s1

InChI Key

ASTBRKVQRYGLJO-SEELKBBESA-N

Isomeric SMILES

C[C@]12C[C@@H]([C@]3([C@H]([C@@H]1CC4[C@]2(OC(O4)(C)C)C(=O)C(O)O)CCC5=CC(=O)C=C[C@@]53C)F)O

Canonical SMILES

CC1(OC2CC3C4CCC5=CC(=O)C=CC5(C4(C(CC3(C2(O1)C(=O)C(O)O)C)O)F)C)C

Origin of Product

United States

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